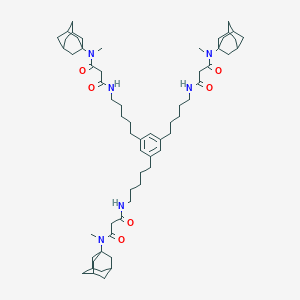

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

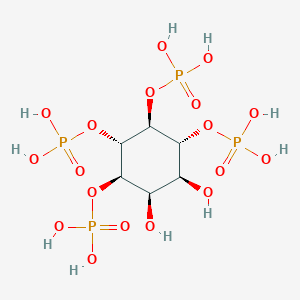

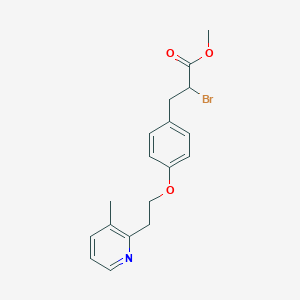

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide (4-AE-N-CHCB-1-SO3H) is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry, physiology, and medical science. 4-AE-N-CHCB-1-SO3H is a cyclic sulfonamide, a type of organic compound containing a sulfur atom and two nitrogens, and is composed of a cyclohexylcarbamoyl group and an aminoethyl group. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medical science due to its ability to act as a ligand for various enzymes, receptors, and other proteins.

Applications De Recherche Scientifique

Overview of Sulfonamide Applications

Sulfonamides, including 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide, have a broad spectrum of applications in scientific research due to their structural diversity and biological properties. These compounds have been the focus of numerous studies aiming to develop new therapeutic agents with enhanced efficacy and reduced side effects.

Antitumor Properties

Research has highlighted the potential antitumor properties of sulfonamides. They have been investigated for their ability to inhibit carbonic anhydrase (CA) isoforms, which play a significant role in tumor growth and metastasis. Specific sulfonamides have shown promise as selective antiglaucoma drugs by targeting CA II and as antitumor agents by targeting CA IX/XII. This highlights the potential of sulfonamides in cancer therapy, including derivatives of 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antimicrobial Activities

The development of sulfonamides has significantly impacted the field of antibacterial and antimicrobial therapies. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, and antioxidant properties. The structural characteristic of sulfonamides allows for the creation of molecules with distinct antibacterial activities, demonstrating a clear structure-activity relationship (Azevedo-Barbosa et al., 2020).

Advanced Water Treatment Technologies

Sulfonamides have been studied for their role in environmental sciences, particularly in water treatment processes. Research into the abiotic transformations and ecotoxicity changes of sulfonamides, including those related to 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide, suggests that advanced oxidation processes (AOPs) can effectively reduce the toxicity of these compounds. This opens new avenues for developing water treatment technologies capable of addressing the challenges posed by sulfonamide pollution (Li et al., 2021).

Propriétés

IUPAC Name |

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-cyclohexylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c16-11-10-12-6-8-14(9-7-12)22(20,21)18-15(19)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLHFSLGOJDWNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510111 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

CAS RN |

2015-16-9 |

Source

|

| Record name | 4-(2-Aminoethyl)-N-(cyclohexylcarbamoyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)

![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)